molecular formula C6H2F5O3P B14621036 Pentafluorophenylphosphonic acid CAS No. 56875-35-5

Pentafluorophenylphosphonic acid

Cat. No.: B14621036
CAS No.: 56875-35-5
M. Wt: 248.04 g/mol
InChI Key: WCRZYCXJFFOULB-UHFFFAOYSA-N
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Description

Pentafluorophenylphosphonic acid is an organophosphorus compound characterized by the presence of a pentafluorophenyl group attached to a phosphonic acid moiety. This compound is notable for its high acidity and unique electronic properties, which make it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows:

    Formation of Pentafluorophenylmagnesium Bromide: Pentafluorobromobenzene is reacted with magnesium in anhydrous ether to form pentafluorophenylmagnesium bromide.

    Reaction with Phosphorus Trichloride: The pentafluorophenylmagnesium bromide is then reacted with phosphorus trichloride to form pentafluorophenylphosphonic dichloride.

    Hydrolysis: The pentafluorophenylphosphonic dichloride is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pentafluorophenylphosphonic acid involves its ability to donate protons and participate in hydrogen bonding. The pentafluorophenyl group enhances the acidity of the phosphonic acid moiety, making it a strong acid. This property allows it to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenylphosphonic acid is unique due to its high acidity and the electron-withdrawing effects of the pentafluorophenyl group. These properties make it a versatile reagent in various chemical reactions and applications .

Properties

CAS No.

56875-35-5

Molecular Formula

C6H2F5O3P

Molecular Weight

248.04 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)phosphonic acid

InChI

InChI=1S/C6H2F5O3P/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14)

InChI Key

WCRZYCXJFFOULB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)F

Origin of Product

United States

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